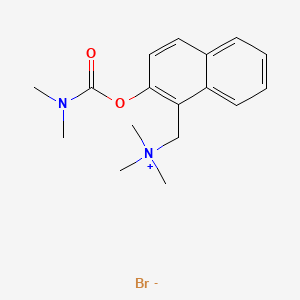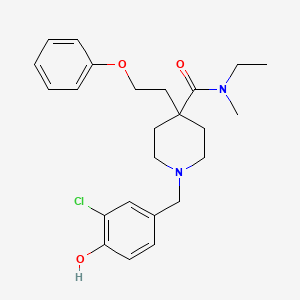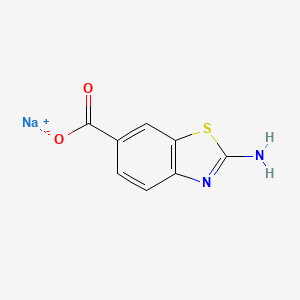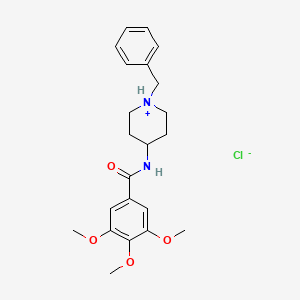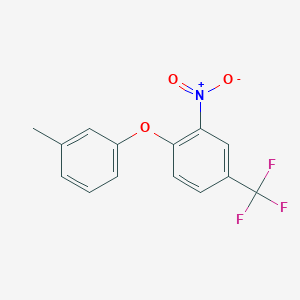
1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a methylphenoxy group attached to a benzene ring.
Vorbereitungsmethoden
One common method involves the use of trifluoromethylation reactions, which are known for their ability to introduce the trifluoromethyl group into organic molecules . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: The compound and its derivatives may be explored for their potential therapeutic properties.
Industry: It is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the stability and lipophilicity of the compound, which can affect its interaction with biological membranes and proteins . The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-(3-Methylphenoxy)-2-nitrobenzene: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(3-Methylphenoxy)-4-(trifluoromethyl)benzene: Lacks the nitro group, which may affect its reactivity and applications.
1-(3-Methylphenoxy)-2-nitro-4-methylbenzene: Lacks the trifluoromethyl group, which may influence its stability and lipophilicity
The presence of the trifluoromethyl group in this compound makes it unique, as this group is known to enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Eigenschaften
CAS-Nummer |
83619-86-7 |
|---|---|
Molekularformel |
C14H10F3NO3 |
Molekulargewicht |
297.23 g/mol |
IUPAC-Name |
1-(3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO3/c1-9-3-2-4-11(7-9)21-13-6-5-10(14(15,16)17)8-12(13)18(19)20/h2-8H,1H3 |
InChI-Schlüssel |
AWDZSOFOSCNUAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




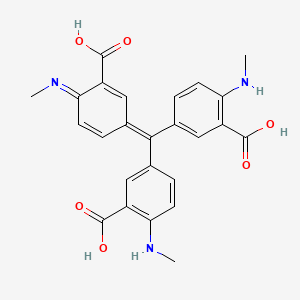
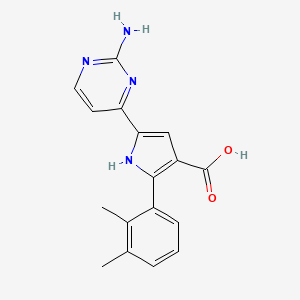
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
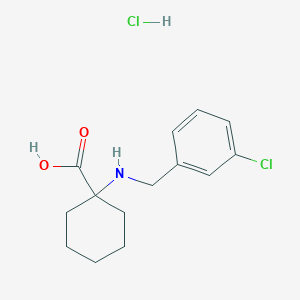
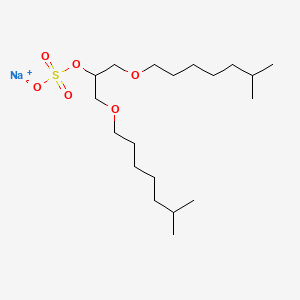

![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)

